molecular formula C18H19N7 B2799586 2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine CAS No. 2380143-64-4

2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine

Cat. No. B2799586
CAS RN: 2380143-64-4
M. Wt: 333.399
InChI Key: JSRHMVJMVVINGE-UHFFFAOYSA-N
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Description

2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine, also known as MPP, is a novel compound that has gained significant attention in the field of medicinal chemistry. MPP is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine exerts its pharmacological effects by selectively inhibiting the protein kinase CK2, which is overexpressed in many cancers and plays a critical role in cell proliferation and survival. CK2 inhibition by 2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine leads to the activation of the caspase-dependent apoptotic pathway, resulting in the death of cancer cells. 2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine also inhibits the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has been shown to have a significant impact on several biochemical and physiological processes. In cancer cells, 2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine induces apoptosis, inhibits angiogenesis, and reduces cell proliferation. In neurodegenerative diseases, 2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine reduces oxidative stress and inflammation, leading to neuroprotection. Inflammatory responses are also reduced by 2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine through the inhibition of pro-inflammatory cytokine production.

Advantages and Limitations for Lab Experiments

2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has several advantages for laboratory experiments, including its high potency and selectivity for CK2 inhibition. 2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine is also relatively easy to synthesize and purify, making it readily available for research purposes. However, 2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has some limitations, including its poor solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine. One potential direction is the investigation of 2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine's efficacy in combination with other chemotherapeutic agents in the treatment of cancer. Another potential direction is the development of 2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to explore the potential therapeutic applications of 2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine in other diseases, such as autoimmune disorders and infectious diseases.

Synthesis Methods

2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine can be synthesized through a multistep process that involves the reaction of 4-(6-pyridin-4-ylpyridazin-3-yl)piperazine with 2-methyl-4,6-dichloropyrimidine in the presence of a base. The resulting product is then purified using column chromatography to obtain 2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine in high purity.

Scientific Research Applications

2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Several studies have shown that 2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. Additionally, 2-Methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-methyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7/c1-14-20-9-6-17(21-14)24-10-12-25(13-11-24)18-3-2-16(22-23-18)15-4-7-19-8-5-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRHMVJMVVINGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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